molecular formula C15H22N2O B057778 Lemannine CAS No. 58480-54-9

Lemannine

Cat. No. B057778
CAS RN: 58480-54-9
M. Wt: 246.35 g/mol
InChI Key: WUVYENIUARJBNM-JLNYLFASSA-N
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Description

Synthesis Analysis

The synthesis of compounds like lepadiformine showcases the complexity and innovation in chemical synthesis. For instance, the first asymmetric total synthesis of lepadiformine was achieved through a series of reactions, including tethered intramolecular Diels-Alder and Mannich reactions. This process highlights the stereoselective construction of complex molecular systems, offering insights into the synthesis strategies that could be relevant for Lemannine or similar compounds (Y. Nishiyama et al., 2014).

Safety And Hazards

The safety data sheet for Lemannine suggests avoiding dust formation and breathing vapors, mist, or gas. In case of contact with eyes or skin, it recommends flushing with plenty of water .

properties

IUPAC Name

(1S,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-3-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6,11-13,15H,2-5,7-10H2/t11-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVYENIUARJBNM-JLNYLFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(C=CCC3=O)C4C2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3[C@H](C=CCC3=O)[C@@H]4[C@H]2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207179
Record name Matridin-15-one, 12,13-didehydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Matridin-15-one, 12,13-didehydro-

CAS RN

58480-54-9
Record name Lehmannine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58480-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Matridin-15-one, 12,13-didehydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058480549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Matridin-15-one, 12,13-didehydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
Y Zhou, Y Wei, H Liu, G Zhang, X Wu - Aaps Pharmscitech, 2010 - Springer
A novel transmembrane pH gradient active loading method to prepare alkaloids binary ethosomes was developed in this work. Using this novel method, binary ethosomes containing …
Number of citations: 125 link.springer.com
QM Pan, YH Li, J Hua, FP Huang… - Journal of natural …, 2015 - ACS Publications
… Compound 3 is the second lemannine derivative with a C-12 double bond. The single-crystal X-ray diffraction analysis (Cu Kα) together with ECD data permitted the unambiguous …
Number of citations: 109 pubs.acs.org
G Zhao, W Du, Y Wei, H Qin… - Biomedical …, 2008 - Wiley Online Library
… Belonging to quinolizidine bioalkaloids in ku-dou-zi, matrine, sophocarpine, sophoridine and lemannine (LMN) comprise the largest single group of bio-alkaloids. …
T Aiping, X Ting, L Kaiyun, Z Quanming… - Chinese Medical …, 2014 - journals.lww.com
Background Helicobacter pylori (H. pylori) infection could lead to most gastroduodenal diseases and is even identified as a carcinogen of gastric cancer. Total alkaloids of sophora …
Number of citations: 18 journals.lww.com
AS SADYKOV - The Alkaloids: Chemistry and Pharmacology, 1987 - books.google.com
… The double bond in ring D is not coupled with a lactam carbonyl since there was no chromophore —C= CH-C= O absorption in the UV spectrum of lemannine. The" H-NMR spectrum …
Number of citations: 0 books.google.com
YV Vakhitova, EI Farafontova, LF Zainullina… - Russian Journal of …, 2015 - Springer
Abstract Design and synthesis of new derivatives of (-)-cytisine with a wide spectrum of pharmacological activity, represents a potential therapeutic interest for development of drug …
Number of citations: 6 link.springer.com
S OHMIYA - jlc.jst.go.jp
… These alkaloids were identified by direct comparison with authentic samples, except for (+)-lemannine, the spectral data of which were identical with the reported values.“ (+)-…
Number of citations: 0 jlc.jst.go.jp
X Zhou, F Jia, X Liu, C Yang, LI Zhao… - Chinese journal of …, 2013 - Springer
… The sophoridine (SR), matrine (MA), sophocarpine (SC), and lemannine comprise the largest group of alkaloids in TASA. Other groups of alkaloids among the TASA include sparteine, …
Number of citations: 16 link.springer.com
X Cai, H Zhang, B Xie - Medicinal Chemistry, 2020 - ingentaconnect.com
Matrine-family alkaloids as tetracycloquinolizindine analogues from Traditional Chinese Medicine Sophora flavescens Ait, Sophora subprostrata and Sophora alopecuroides L possess …
Number of citations: 10 www.ingentaconnect.com
T Jovanović - Medicinal Chemistry, 2019 - machinery.mas.bg.ac.rs
Matrine-family alkaloids as tetracycloquinolizindine analogues from tradition chinese medicine Sophora flavescens Ait, Sophora subprostrata and Sophora alopecuroides L possess …
Number of citations: 0 machinery.mas.bg.ac.rs

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